molecular formula C20H23N5O2 B589738 5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1391053-27-2

5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B589738
M. Wt: 365.437
InChI Key: DIFBBWRLEUMXIH-UHFFFAOYSA-N
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Description

This compound is a potent inhibitor of RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It also shows good kinase selectivity . It can efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H23N3O6 . It has a molecular weight of 401.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

One significant application area of compounds structurally similar to the one is their role as receptor-interacting protein kinase 1 (RIPK1) inhibitors. For instance, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as a new class of RIPK1 inhibitors. These compounds have shown potent activity in tumor metastasis models, highlighting their potential for preventing tumor metastasis due to their ability to inhibit RIPK1 effectively. This finding opens avenues for the development of new therapeutic agents targeting cancer metastasis, showcasing the compound's significance in cancer research (Li et al., 2018).

Antimicrobial Agents

Compounds with a similar structural framework have also been explored for their antimicrobial properties. Research into pyrrolo[2,3-d]pyrimidine derivatives has indicated their potential as antimicrobial agents. This suggests that the compound , due to its structural similarities, could be investigated further for antimicrobial activities, contributing valuable insights into the development of new antimicrobial drugs (Mohamed, El-Domany, & Abd El-hameed, 2009).

Synthesis of Bioactive Molecules

The chemical framework of the compound also facilitates the synthesis of bioactive molecules. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines nucleosides using related compounds underscores the potential of this chemical structure in creating novel nucleoside analogs with possible therapeutic applications. Such compounds could serve as potent inhibitors for various enzymes or receptors, providing a pathway for drug discovery and development (Iaroshenko et al., 2009).

properties

IUPAC Name

tert-butyl 5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-8-7-13-9-12(5-6-15(13)25)14-10-24(4)18-16(14)17(21)22-11-23-18/h5-6,9-11H,7-8H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFBBWRLEUMXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3=CN(C4=NC=NC(=C34)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-tert-Butyloxycarbonyl-2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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